1-(2,2-difluoroethyl)-5-(isobutoxymethyl)-1H-pyrazole
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Overview
Description
1-(2,2-difluoroethyl)-5-(isobutoxymethyl)-1H-pyrazole is a compound of interest in various fields of chemistry and medicinal research
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoroethylating reagents, such as 1,1-difluoroethyl chloride, in the presence of a base and a catalyst . The reaction conditions often include temperatures ranging from 0°C to 50°C and reaction times of several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-throughput screening and optimization of reaction conditions, such as solvent choice and catalyst loading, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(2,2-difluoroethyl)-5-(isobutoxymethyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of difluoroethyl ketones or carboxylic acids.
Reduction: Formation of difluoroethyl alcohols.
Substitution: Formation of difluoroethyl amines or thiols.
Scientific Research Applications
1-(2,2-difluoroethyl)-5-(isobutoxymethyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of agrochemicals, such as herbicides or insecticides.
Mechanism of Action
The mechanism of action of 1-(2,2-difluoroethyl)-5-(isobutoxymethyl)-1H-pyrazole involves its interaction with specific molecular targets. The difluoroethyl group can enhance the lipophilicity of the compound, allowing it to penetrate cell membranes more effectively. The pyrazole ring can interact with enzyme active sites or receptor binding pockets, potentially inhibiting enzyme activity or modulating receptor function.
Comparison with Similar Compounds
Similar Compounds
2-(2,2-difluoroethyl)-1,3-dicarbonyl compounds: These compounds also contain the difluoroethyl group and are used in similar applications, such as fungicides.
1,1-difluoroethylated aromatics: These compounds are important in medicinal chemistry for their bioactive properties.
Uniqueness
1-(2,2-difluoroethyl)-5-(isobutoxymethyl)-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which can confer distinct biological activities and chemical reactivity compared to other difluoroethylated compounds.
Properties
IUPAC Name |
1-(2,2-difluoroethyl)-5-(2-methylpropoxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2N2O/c1-8(2)6-15-7-9-3-4-13-14(9)5-10(11)12/h3-4,8,10H,5-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBAYLOCKVJKCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC1=CC=NN1CC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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